Lipophilicity Advantage Over Linear Analogs
The target compound possesses an XLogP3‑AA of 2.6 [1], which is higher than the linear‑chain analog 1‑(5‑methylthiophen‑2‑yl)butan‑1‑amine (estimated XLogP3 ≈ 2.1, based on the one‑less‑methylene homolog ). This ~0.5 log unit increase in lipophilicity results from the additional methyl branch, which adds hydrophobic surface area without introducing a hydrogen‑bond donor or acceptor. In CNS drug design, the optimal XLogP range for blood–brain barrier penetration is approximately 2–4 [2]; the target compound sits at the lower boundary of this window, whereas the linear analog falls below it, suggesting superior passive membrane permeability for the branched compound.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.6 |
| Comparator Or Baseline | 1‑(5‑Methylthiophen‑2‑yl)butan‑1‑amine: XLogP3 ≈ 2.1 (estimated by homolog subtraction) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units |
| Conditions | Computed physicochemical property; PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity within the CNS‑favorable range supports prioritization for neurological target programs where passive BBB penetration is required.
- [1] PubChem. Compound Summary: 3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine. CID 43198050. View Source
- [2] Pajouhesh, H. & Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541–553. View Source
